Pentyl Octanoate is an ester formed by the condensation reaction between octanoic acid and pentanol. [, , , ] It is a colorless liquid known for its fruity aroma, often described as resembling apricot or pear. [, ] In scientific research, Pentyl Octanoate is primarily studied for its applications in food flavoring, fragrance development, and as a potential biofuel. [, , , ]
Pentyl octanoate, with the chemical formula C13H26O2 and a CAS number of 638-25-5, is an aliphatic ester formed from the reaction of pentanol and octanoic acid. This compound is recognized for its pleasant odor and is commonly used in the fragrance and flavor industries. Additionally, it has gained attention in scientific research for its role as a solvent and reagent in organic synthesis, as well as its potential applications in drug delivery systems due to its ester linkage .
Pentyl octanoate is primarily synthesized through esterification, a chemical reaction between a carboxylic acid and an alcohol. In this case, octanoic acid reacts with pentanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The general reaction can be represented as follows:
In industrial settings, this esterification process is conducted in large reactors under reflux conditions, where the reactants are heated, and the water produced during the reaction is continuously removed to drive the reaction to completion. The final product is purified through distillation.
Recent studies have explored alternative synthesis methods using biocatalysts. For example, pentyl octanoate has been synthesized using immobilized lipase enzymes in continuous packed bed bioreactors. This method allows for more efficient production with lower energy costs and reduced environmental impact compared to traditional chemical synthesis .
Pentyl octanoate can undergo several chemical reactions:
The mechanism of action for pentyl octanoate primarily involves its hydrolysis within biological systems. Upon hydrolysis, it breaks down into octanoic acid and pentanol. Octanoic acid can then enter various metabolic pathways, including beta-oxidation, where it is further metabolized for energy production .
Pentyl octanoate has diverse applications across various fields:
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) catalyze pentyl octanoate formation via nucleophilic acyl substitution in low-water environments. The widely accepted ping-pong bi-bi mechanism involves:
Immobilization enhances lipase stability, reusability, and activity under continuous processing. Key advances include:
Table 1: Immobilized Lipase Systems for Pentyl Octanoate Synthesis
Support Matrix | Lipase Source | Operational Benefits | Ester Yield | Reference |
---|---|---|---|---|
Phenol-formaldehyde resin | Rhizomucor miehei (RML) | Tolerance to low aₓ, high mechanical stability | 60 mmol (30°C) | [1] |
Polyethylene-aluminum | Candida antarctica B (CALB) | Enhanced thermal stability, easy separation | 90% (65°C) | [5] |
Macroporous acrylic resin | Candida antarctica B (CALB) | High activity in hydrophobic solvents, low inhibition | 96.5% (40°C) | [3] |
Critical parameters:
Kinetic behavior deviates from classical Michaelis-Menten models due to substrate inhibition and biphasic partitioning:
Table 2: Kinetic Parameters for Pentyl Octanoate Synthesis
Parameter | Value | Impact on Reaction | Reference |
---|---|---|---|
Kₘ (Octanoic acid) | 45–60 mM | Low affinity at >100 mM due to acid-induced inhibition | [4] |
Kₘ (Pentanol) | 30–40 mM | Inhibition at >80 mM from alcohol-mediated denaturation | [5] |
Vₘₐₓ | 7.8 μmol·min⁻¹·mg⁻¹ | Higher for immobilized vs. free enzymes | [7] |
Inhibition dynamics:
Table 3: Free vs. Immobilized Lipase Performance
Metric | Free Lipase | Immobilized Lipase | Improvement |
---|---|---|---|
Conversion yield (6 h) | 25–40% | 60–96.5% | 2.4–3.8× |
Operational stability | Single-use | 10 cycles (90% activity retention) | >10× |
Temperature tolerance | <40°C | 30–65°C | +25°C |
Mechanistic advantages of immobilization:
Economic impact: Packed-bed reactors with Lipozyme® RM IM reduce biocatalyst consumption by 60% versus batch systems with free enzymes, validating scalability for flavor ester production [1] [3].
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